molecular formula C12H13NO3 B2390078 [3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287272-77-7

[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2390078
CAS No.: 2287272-77-7
M. Wt: 219.24
InChI Key: CTAZUEVVFSODGN-UHFFFAOYSA-N
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Description

[3-(2-Nitrophenyl)-1-bicyclo[111]pentanyl]methanol is a complex organic compound characterized by a bicyclic structure with a nitrophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The final step involves the reduction of the nitro group to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Various electrophiles can be introduced using reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions include substituted derivatives of the original compound, such as amines, aldehydes, and carboxylic acids.

Scientific Research Applications

[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bicyclic structure provides stability and rigidity to the molecule. These interactions can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms.

    Bicyclo[3.3.1]nonane derivatives: These compounds have a larger bicyclic framework and are known for their biological activities.

Uniqueness

[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is unique due to its specific combination of a nitrophenyl group and a bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-8-11-5-12(6-11,7-11)9-3-1-2-4-10(9)13(15)16/h1-4,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAZUEVVFSODGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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